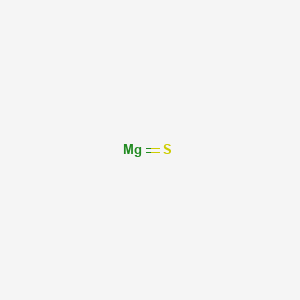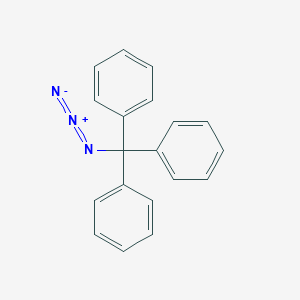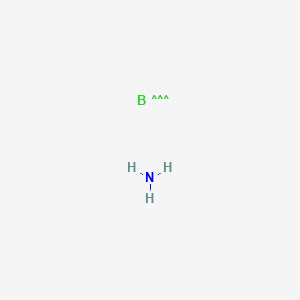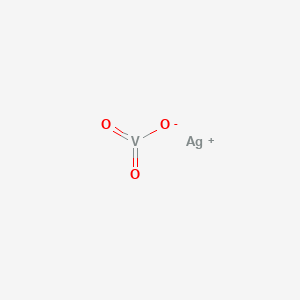
Silver metavanadate
Overview
Description
Silver metavanadate is an inorganic compound with the chemical formula AgVO₃. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is soluble in dilute nitric acid and ammonia but insoluble in water .
Mechanism of Action
Target of Action
Silver metavanadate, also known as silver;oxido(dioxo)vanadium or Silver vanadium trioxide, primarily targets the respiratory system . It is widely used as an inhibitor of protein tyrosine phosphatases (PTPase) and is routinely applied in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins .
Mode of Action
The antimicrobial action of this compound is linked with four well-defined mechanisms:
Biochemical Pathways
This compound affects many cellular processes regulated by cAMP and is implicated in diseases of diverse etiology such as diabetes, cancer, chlorosis, anemia, and tuberculosis . It regulates the intracellular signaling via second messengers. Adenylate cyclase acts as a catalyst in the formation of cAMP (cyclic adenosine monophosphate) from ATP (adenosine triphosphate) and is activated by the action of this compound at a concentration >10 −5 M .
Pharmacokinetics
It is known that the compound is light sensitive and is typically stored at room temperature .
Result of Action
The molecular and cellular effects of this compound’s action include cytotoxicity, genotoxicity, and inflammatory response in human cells in a cell-type dependent manner . It oxidizes NADH (reduced nicotinamide adenine dinucleotide) to its active oxygenated form and thus acts as a prooxidant .
Biochemical Analysis
Biochemical Properties
Silver metavanadate interacts with various biomolecules in biochemical reactions. For instance, it has been shown to have an effect on protein tyrosine phosphatases (PTPase), which play a crucial role in cellular processes
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. For instance, sodium metavanadate has been shown to inhibit the proliferation of murine breast cancer cells . It increases the level of reactive oxygen species (ROS), arrests cells at the G2/M phase, diminishes the mitochondrial membrane potential (MMP), and promotes apoptosis .
Molecular Mechanism
It is known that it can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, sodium metavanadate has been shown to have a dose-dependent anticancer activity in breast cancer-bearing mice, leading to the shrinkage of tumor volume
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, sodium metavanadate has been shown to have anti-diabetic effects in animal models, with the effects being dependent on the dosage
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, sodium metavanadate has been shown to improve glycogen levels in multiple tissues in a model of metabolic syndrome
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver metavanadate can be synthesized through various methods, including sol-gel processes, chemical vapor deposition, and laser ablation . These methods involve the reaction of silver nitrate with vanadium pentoxide under controlled conditions to form the desired compound.
Industrial Production Methods: In industrial settings, silver vanadium trioxide is typically produced through high-temperature solid-state reactions. This involves mixing silver oxide and vanadium pentoxide in stoichiometric ratios and heating the mixture to high temperatures to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Silver metavanadate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced using reducing agents like hydrogen or carbon monoxide.
Substitution: Substitution reactions can occur with halogens or other reactive species under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various vanadium oxides and silver compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silver metavanadate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Vanadium Pentoxide (V₂O₅): Known for its use as a catalyst and in batteries.
Vanadium Dioxide (VO₂): Exhibits unique phase transition properties.
Vanadium Sesquioxide (V₂O₃): Used in various industrial applications.
Uniqueness: Silver metavanadate stands out due to its combination of silver and vanadium, which imparts unique redox and antimicrobial properties. This makes it particularly valuable in applications where both catalytic and antimicrobial actions are desired .
Properties
IUPAC Name |
silver;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.3O.V/q+1;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVDHKVWJUPFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgO3V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.808 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange odorless powder; [MSDSonline] | |
| Record name | Silver vanadate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8215 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13497-94-4 | |
| Record name | Silver vanadium oxide (AgVO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013497944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver vanadium oxide (AgVO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver vanadium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: Silver metavanadate (AgVO3) possesses a distinct structure influenced by its synthesis conditions. It can exhibit various morphologies, including square-like particles. [] The molecular formula of this compound is AgVO3, and its molecular weight is 206.8 g/mol. While specific spectroscopic data may vary depending on the morphology and synthesis method, techniques like X-ray diffraction and Raman spectroscopy are commonly employed for characterization.
A: this compound acts as a catalyst in various chemical reactions. One prominent application is its ability to activate persulfates like peroxodisulfate, generating reactive oxygen species (ROS) such as sulfate and hydroxyl radicals. [] This catalytic activity makes this compound effective in degrading organic pollutants in water, including phenols, pesticides, antibiotics, and organic dyes. [] Notably, this process can achieve complete mineralization of these pollutants, yielding carbon dioxide as the primary product. []
A: Several methods exist for synthesizing this compound. A cost-effective and efficient method involves a chemical precipitation approach. [] This method entails dissolving this compound in methanol and separately dissolving vanadium pentoxide (V2O5), sodium hydroxide (NaOH), and terephthalic acid in water. Combining these solutions under controlled conditions, followed by washing and drying steps, results in the formation of square-like this compound particles. []
A: The morphology and size of this compound particles significantly impact their catalytic activity. For example, square-like this compound particles, synthesized through specific methods, have demonstrated enhanced catalytic efficiency in degrading organic pollutants. [] This emphasizes the importance of controlling the synthesis parameters to obtain this compound with desired structural characteristics for specific catalytic applications.
A: Various analytical methods are employed to characterize this compound. Electron paramagnetic resonance (EPR) spectroscopy is particularly useful in studying the generation of reactive oxygen species during its catalytic activity. [] Other techniques include X-ray diffraction for structural analysis, transmission electron microscopy for morphology assessment, and UV-Vis spectroscopy for optical property determination.
A: While this compound demonstrates promise in environmental remediation by degrading organic pollutants, it is crucial to evaluate its potential environmental impact. [] Research should focus on understanding its fate and transport in the environment, potential for bioaccumulation, and long-term effects on ecosystems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


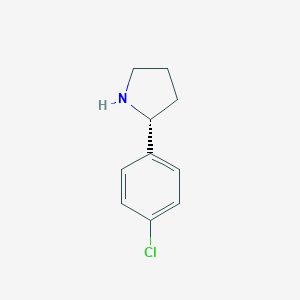
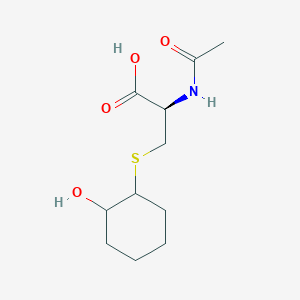
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)
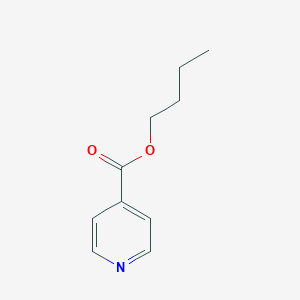

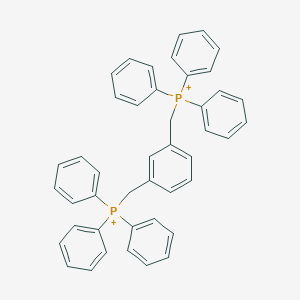
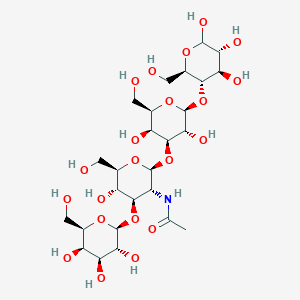
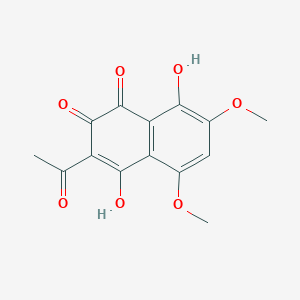
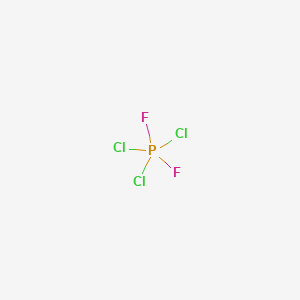
![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)
